molecular formula C21H15NO4S B15020406 (2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B15020406
M. Wt: 377.4 g/mol
InChI Key: ZHXJJMYTUNIQPF-RGVLZGJSSA-N
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Description

(2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between 5-(2,5-dimethyl-3-nitrophenyl)furan-2-carbaldehyde and 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group in the benzothiophene moiety can be reduced to a hydroxyl group using reagents such as sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

    Reduction of Nitro Group: 2-amino-5-(2,5-dimethylphenyl)furan.

    Reduction of Carbonyl Group: 2-hydroxy-2,3-dihydro-1-benzothiophen-3-one.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenemethylamine: Shares the thiophene ring structure.

    Allylamine: Contains an amine group attached to an unsaturated carbon chain.

    Carbonyl Compounds: Includes aldehydes, ketones, carboxylic acids, and esters, which share the carbonyl functional group.

Uniqueness

(2E)-2-{[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its combination of aromatic, nitro, and furan moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H15NO4S

Molecular Weight

377.4 g/mol

IUPAC Name

(2E)-2-[[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C21H15NO4S/c1-12-9-16(13(2)17(10-12)22(24)25)18-8-7-14(26-18)11-20-21(23)15-5-3-4-6-19(15)27-20/h3-11H,1-2H3/b20-11+

InChI Key

ZHXJJMYTUNIQPF-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)/C=C/3\C(=O)C4=CC=CC=C4S3

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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